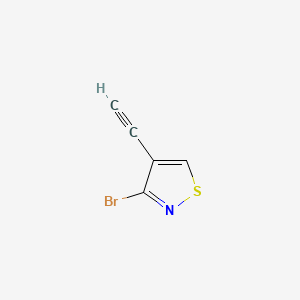

![molecular formula C11H6F3N3O B6605753 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one CAS No. 2758000-02-9](/img/structure/B6605753.png)

7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a complex organic compound. It belongs to the class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines are known for their wide range of biological activities and are used in various fields such as pharmacy, medicine, physics, and engineering .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, the synthesis of novel, symmetrical, tetrasubstituted metal-free and metallo-phthalocyanines bearing four [7-(trifluoromethyl)quinolin-4-yl]oxy units has been reported .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques such as UV-Vis, IR, 1H NMR, and mass spectroscopy . The wavelength of the Q band is related to the metal coordinated at the center of the phthalocyanine rings .Chemical Reactions Analysis

Quinoline derivatives exhibit a variety of chemical reactions. For example, heating compound 1 with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reactions of compound 1 with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume of 7-(trifluoromethyl)-4-quinolinol have been reported .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of quinoline derivatives are focused on enhancing their biological activity and finding new applications. For instance, the synthesis of novel quinoline derivatives with enhanced cytotoxic activity against various cancer cell lines is an active area of research . Furthermore, the development of new synthetic methods for the construction of quinoline scaffold is also a promising direction .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1,3-dihydroimidazo[4,5-g]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)6-1-5-2-8-9(17-10(18)16-8)3-7(5)15-4-6/h1-4H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIXFPFJYFAVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C3C(=CC2=NC=C1C(F)(F)F)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)

![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)

![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)

![rac-(2R,4R)-8,10-dichloro-7,9-diazatricyclo[4.4.0.0,2,4]deca-1(6),7,9-triene, cis](/img/structure/B6605777.png)